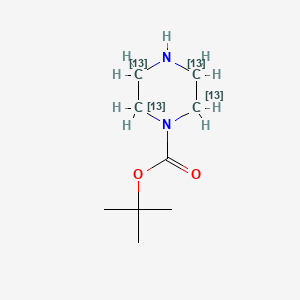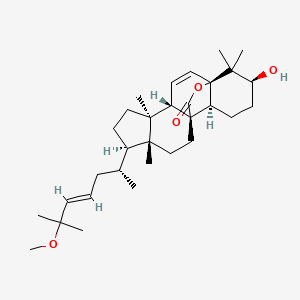
25-O-Methylkaravilagenin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-O-Methylkaravilagenin D: is a natural triterpenoid compound derived from the plant Momordica charantiaThis compound has garnered attention due to its potential therapeutic properties, particularly in the context of diabetes and cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 25-O-Methylkaravilagenin D typically involves the extraction of triterpenoids from the leaves of Momordica charantia. The process includes solvent extraction using chloroform, dichloromethane, ethyl acetate, DMSO, or acetone . The extracted compounds are then purified using techniques such as High-Performance Liquid Chromatography (HPLC) and characterized by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification processes as those used in laboratory settings. The scalability of these methods would depend on optimizing the extraction efficiency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 25-O-Methylkaravilagenin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 25-O-Methylkaravilagenin D is used as a reference compound for studying the properties and reactions of triterpenoids. It serves as a model for synthesizing analogs with potential therapeutic benefits .
Biology: Biologically, this compound has shown promise in modulating various cellular pathways. It has been studied for its effects on glucose metabolism, making it a candidate for diabetes research .
Medicine: In medicine, this compound is being explored for its anti-cancer properties. Studies have indicated its potential to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation .
Industry: Industrially, the compound could be used in the development of nutraceuticals and functional foods, given its bioactive properties .
Wirkmechanismus
The mechanism of action of 25-O-Methylkaravilagenin D involves multiple molecular targets and pathways. It exerts its effects by modulating key enzymes and signaling pathways involved in glucose metabolism and cell proliferation . For instance, it may inhibit enzymes like fructose-1,6-bisphosphatase, which plays a crucial role in gluconeogenesis . Additionally, it can activate the AMP-activated protein kinase (AMPK) pathway, promoting glucose uptake and fatty acid oxidation .
Vergleich Mit ähnlichen Verbindungen
Charantin: Another triterpenoid from with hypoglycemic properties.
Momordicosides: A group of cucurbitane-type triterpenoids with similar biological activities.
Kuguacins: Compounds with anti-diabetic and anti-cancer properties.
Uniqueness: 25-O-Methylkaravilagenin D stands out due to its specific molecular structure, which confers unique biological activities. Its methylation at the 25th position differentiates it from other triterpenoids, potentially enhancing its stability and bioactivity .
Eigenschaften
Molekularformel |
C31H48O4 |
|---|---|
Molekulargewicht |
484.7 g/mol |
IUPAC-Name |
(1R,4S,5S,8R,9R,12S,13S,16S)-16-hydroxy-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-19-one |
InChI |
InChI=1S/C31H48O4/c1-20(10-9-15-26(2,3)34-8)21-13-16-29(7)22-14-17-31-23(11-12-24(32)27(31,4)5)30(22,25(33)35-31)19-18-28(21,29)6/h9,14-15,17,20-24,32H,10-13,16,18-19H2,1-8H3/b15-9+/t20-,21-,22+,23+,24+,28-,29+,30+,31-/m1/s1 |
InChI-Schlüssel |
CDMNUIHDPJBCDT-XGCHVDKFSA-N |
Isomerische SMILES |
C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4=O)C)C |
Kanonische SMILES |
CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


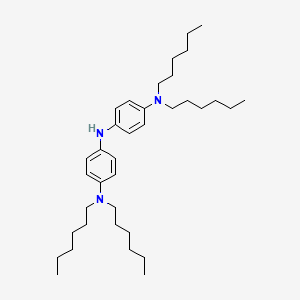
![[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate](/img/structure/B13437138.png)
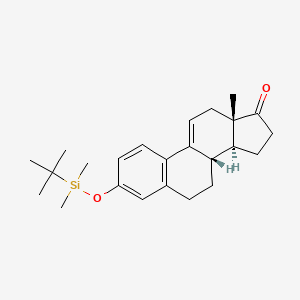
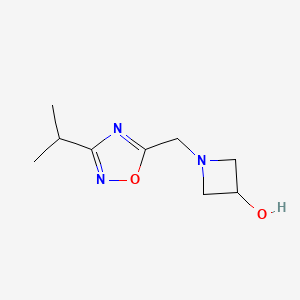
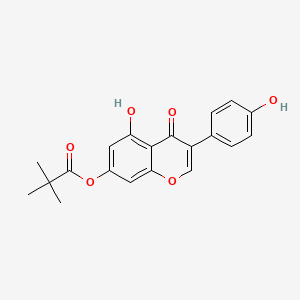
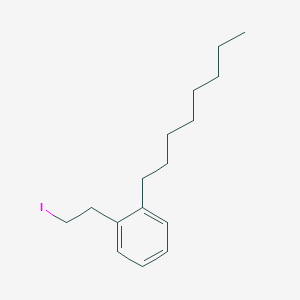

![2-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,8-dihydroxy-6-methoxyxanthen-9-one](/img/structure/B13437157.png)
![[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol](/img/structure/B13437164.png)
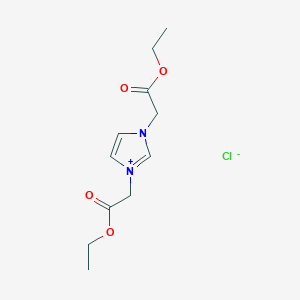
![(S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437178.png)
![(2S,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B13437184.png)
![(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B13437192.png)
